The synthesis of D-Threo-neopterin can be achieved through several methods. One common approach involves the enzymatic transformation of GTP, where GTP cyclohydrolase I catalyzes the initial step, producing 7,8-dihydroneopterin. This compound can then be further processed by specific epimerases to yield D-Threo-neopterin.
In laboratory settings, synthetic routes have been developed that utilize chemical reagents to mimic these enzymatic processes. For instance, D-threo-neopterin can be synthesized from 2-amino-4-hydroxy-6-(hydroxymethyl)-pyrimidine through a series of chemical transformations involving phosphates and other reagents .
D-Threo-neopterin has a specific molecular structure characterized by its pteridine ring system. The chemical formula for D-Threo-neopterin is CHNO. Its structural representation includes:
The stereochemistry of D-Threo-neopterin is crucial for its biological activity, particularly in interactions with enzymes and receptors .
D-Threo-neopterin participates in several biochemical reactions. One notable reaction is its conversion to tetrahydrobiopterin through the action of specific enzymes such as dihydropteridine reductase. This reaction typically involves the reduction of the double bond in the pteridine ring, facilitated by electron donors like NADPH.
Additionally, D-Threo-neopterin can undergo phosphorylation to form neopterin triphosphate, which has implications in cellular signaling pathways and energy metabolism .
The mechanism of action for D-Threo-neopterin primarily revolves around its role as an intermediate in the biosynthesis of tetrahydrobiopterin. Upon synthesis from GTP, D-Threo-neopterin acts as a substrate for various enzymes that catalyze further transformations necessary for producing active cofactor forms.
This process involves several steps:
D-Threo-neopterin exhibits several notable physical and chemical properties:
Spectroscopic data (e.g., UV-Vis spectroscopy) can be utilized to confirm its identity and purity during synthesis and analysis .
D-Threo-neopterin has various applications in scientific research and clinical diagnostics:
D-threo-neopterin (Chemical name: 2-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydropteridin-4-one) is a pteridine derivative belonging to the class of organic compounds known as biopterins and derivatives. Its molecular formula is C₉H₁₁N₅O₄, with an average molecular mass of 253.2147 g/mol and a monoisotopic mass of 253.081103865 g/mol [1]. The compound features a pteridinone core structure with an amino group at position 2 and a trihydroxypropyl side chain at position 6. Crucially, this side chain exhibits defined stereochemistry with (1R,2R)-absolute configuration, distinguishing it from other neopterin isomers [2] [4].
The stereochemical configuration creates a specific three-dimensional orientation where the trihydroxypropyl chain adopts a threo orientation relative to the pteridine ring system. This configuration is unambiguously represented in the compound's SMILES notation (NC1=NC2=NC=C(N=C2C(=O)N1)C@@HC@HCO) and InChIKey (BMQYVXCPAOLZOK-INEUFUBQSA-N), both of which encode the (1R,2R) stereochemistry [1]. The presence of two chiral centers in the molecule (at C1' and C2' of the trihydroxypropyl chain) makes stereochemical characterization essential for understanding its biological interactions. X-ray crystallography data (PDB Entry: 1br5) confirms this spatial arrangement, which enables specific molecular recognition in biological systems [1].
Table 1: Structural Identifiers of D-threo-Neopterin
Identifier Type | Value |
---|---|
Chemical Formula | C₉H₁₁N₅O₄ |
Average Mass | 253.2147 Da |
Monoisotopic Mass | 253.081103865 Da |
CAS Registry Number | 10162-32-0 |
DrugBank ID | DB02385 |
ChemSpider ID | 392507 |
ChEBI ID | CHEBI:179056 |
UNII | 26C7CRZ5LJ |
InChIKey | BMQYVXCPAOLZOK-INEUFUBQSA-N |
Stereodescriptors | (1R,2R)-configuration |
D-threo-neopterin displays significant hydrophilicity due to its multiple hydroxyl groups and polar functional groups. Predicted water solubility is approximately 6.26 mg/mL, while the calculated logP (partition coefficient) value of -1.8 indicates strong polar character and limited lipid solubility [1]. This high polarity facilitates its dissolution in aqueous biological matrices but restricts passive diffusion across lipid membranes. The compound demonstrates reasonable thermal stability in solid form but may undergo degradation under extreme pH conditions or prolonged UV exposure due to its conjugated pteridine system [1].
Spectral characterization reveals distinctive UV-Vis absorption profiles with maximum absorbance in the 260-360 nm range, characteristic of pteridine derivatives. When analyzed via high-performance liquid chromatography (HPLC) with fluorescence detection, D-threo-neopterin exhibits specific retention times and emission spectra that enable its discrimination from structurally similar pteridines [5]. The compound's fluorescence properties are particularly valuable for analytical detection in biological samples, with excitation/emission maxima suitable for sensitive quantification at nanomolar concentrations. Mass spectrometric analysis shows a predominant [M+H]+ ion peak at m/z 254.0894 under positive ionization conditions, consistent with its molecular formula [1]. Nuclear magnetic resonance (NMR) spectroscopy would be expected to show distinct chemical shifts for the C1' and C2' protons of the trihydroxypropyl chain due to the stereochemical environment.
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Analytical Method |
---|---|---|
Water Solubility | 6.26 mg/mL | Predicted (ALOGPS) |
logP (Partition Coefficient) | -1.8 | Predicted (ALOGPS) |
pKa (Strongest Acidic) | 9.99 | Predicted (Chemaxon) |
pKa (Strongest Basic) | -0.72 | Predicted (Chemaxon) |
UV-Vis Absorption | 260-360 nm | HPLC-UV |
Fluorescence Detection | Suitable | HPLC-FLD |
Major Mass Spec Adduct | [M+H]+: m/z 254.0894 | ESI-MS |
Collision Cross Section (CCS) | [M+H]+: 159.8 Ų | Predicted (DeepCCS) |
D-threo-neopterin exists in nature alongside several structurally similar isomers that differ in their stereochemical configurations. The most significant isomers include D-erythro-neopterin and L-erythro-biopterin, which share the same molecular formula and core structure but exhibit distinct spatial arrangements of their trihydroxypropyl side chains [5]. The critical distinction between D-threo-neopterin and D-erythro-neopterin lies in the relative configuration at the C1' and C2' positions: threo configuration features these chiral centers with anti orientation in the Fischer projection, while erythro isomers show a syn relationship. This seemingly minor stereochemical variation significantly impacts biological recognition and function [2].
In Tetrahymena pyriformis, cellular extracts contain D-threo-neopterin as the predominant pteridine derivative (identified as "D-monapterin" in biochemical literature), accompanied by minor quantities of D-erythro-neopterin and L-erythro-biopterin [5]. This differential occurrence suggests distinct biosynthetic pathways or selective enzymatic processing of the isomers. Biologically, D-threo-neopterin serves primarily as a precursor in biopterin biosynthesis rather than a cofactor in neurotransmitter synthesis like its isomer L-erythro-biopterin. The presence and ratio of these isomers in biological samples provide important biomarkers for specific cellular processes. For instance, elevated D-erythro-neopterin levels in humans correlate with immune activation, while D-threo-neopterin serves different functions in lower eukaryotes [1] [5].
Table 3: Comparative Analysis of Key Neopterin Isomers
Property | D-threo-Neopterin | D-erythro-Neopterin | L-erythro-Biopterin |
---|---|---|---|
IUPAC Name | 2-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydropteridin-4-one | 2-amino-6-[(1R,2S)-1,2,3-trihydroxypropyl]-3,4-dihydropteridin-4-one | 2-amino-6-[(1S,2S)-1,2-dihydroxypropyl]-3,4-dihydropteridin-4-one |
Configuration | (1R,2R)-threo | (1R,2S)-erythro | (1S,2S)-erythro |
Biological Role | Biopterin precursor | Human immune activation marker | Cofactor in neurotransmitter synthesis |
Occurrence in Tetrahymena pyriformis | Major component | Minor component | Minor component |
ChEBI Designation | CHEBI:179056 | CHEBI:15762 | CHEBI:15377 |
DrugBank Accession | DB02385 | DB03444 | DB00142 |
The biosynthetic origin of these isomers traces back to the enzyme GTP cyclohydrolase I (EC 3.5.4.16), which catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. This intermediate then undergoes dephosphorylation and stereospecific rearrangement to produce the various neopterin isomers. In Tetrahymena pyriformis, the enzyme demonstrates a positive cooperative binding for GTP (half-maximal velocity at 0.8 mM concentration) and yields predominantly the D-threo configuration through mechanisms not yet fully elucidated [5]. The differential biological activities of these isomers underscore the critical importance of stereochemistry in pteridine biochemistry, where minor configurational changes dramatically alter biological function and metabolic fate.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7